4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline
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Overview
Description
4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline is a synthetic compound with a complex structure It is characterized by the presence of a chloro-substituted benzoxazin ring fused with a pyrazolo ring, and a furyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline typically involves multi-step reactions. The process begins with the preparation of the benzoxazin ring, followed by the introduction of the pyrazolo ring and the furyl group. The final step involves the chlorination of the benzoxazin ring and the introduction of the N,N-dimethylaniline group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques can help monitor the reaction progress and optimize the conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form a furanone derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl group can yield a furanone derivative, while reduction of the chloro group can produce a dechlorinated compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Preliminary studies suggest that it may have potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The chloro-substituted benzoxazin ring can interact with enzymes or receptors, leading to changes in their activity. The furyl group may also play a role in binding to specific sites on proteins or nucleic acids. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline: This compound has a thienyl group instead of a furyl group.
4-[9-chloro-2-(2-pyridyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline: This compound has a pyridyl group instead of a furyl group.
Uniqueness
The presence of the furyl group in 4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline distinguishes it from similar compounds. The furyl group can impart unique electronic and steric properties, which can influence the compound’s reactivity and interactions with molecular targets. Additionally, the specific arrangement of the rings and substituents in this compound can result in distinct biological and chemical properties.
Properties
CAS No. |
303107-09-7 |
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Molecular Formula |
C22H20ClN3O2 |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
4-[9-chloro-2-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C22H20ClN3O2/c1-25(2)16-8-5-14(6-9-16)22-26-19(13-18(24-26)21-4-3-11-27-21)17-12-15(23)7-10-20(17)28-22/h3-12,19,22H,13H2,1-2H3 |
InChI Key |
HQCKEOFGWSJNCL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CO4)C5=C(O2)C=CC(=C5)Cl |
Origin of Product |
United States |
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